Stereospecific Biosynthesis: 18R-HEPE vs. 18S-HEPE Formation is Differentially Regulated by Aspirin
The endogenous formation of 18R-HEPE and 18S-HEPE is subject to distinct enzymatic regulation. A key differentiator is the response to aspirin, a known trigger of specialized pro-resolving mediator (SPM) biosynthesis. In human subjects, aspirin significantly increased the formation of 18S-HEPE, but not 18R-HEPE [1].
| Evidence Dimension | Regulation of endogenous formation by aspirin |
|---|---|
| Target Compound Data | Formation not increased by aspirin |
| Comparator Or Baseline | 18S-HEPE formation significantly increased by aspirin |
| Quantified Difference | Aspirin increased endogenous formation of 18S-HEPE compared with 18R-HEPE (quantitative fold-change not reported in abstract) |
| Conditions | Metabolomic profiling of human serum |
Why This Matters
For studies investigating aspirin-triggered resolution pathways, using 18R-HEPE as a precursor ensures the model is focused on the non-aspirin-dependent RvE1 pathway, avoiding the confounding variable of the aspirin-inducible 18S pathway.
- [1] Oh, S. F., et al. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation. The Journal of Clinical Investigation. 2011; 121(2): 569-581. DOI: 10.1172/JCI42545. View Source
